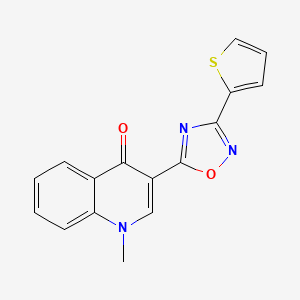

1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2S/c1-19-9-11(14(20)10-5-2-3-6-12(10)19)16-17-15(18-21-16)13-7-4-8-22-13/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXHVHWNORPANB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The quinoline core can undergo oxidation reactions to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can be used to modify the quinoline ring, potentially altering its chemical and physical properties.

Substitution: Substitution reactions at different positions on the quinoline ring can introduce various functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles are employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Industry: Its unique chemical structure makes it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and quinoline moieties are believed to play crucial roles in binding to biological targets, such as enzymes and receptors, leading to the observed biological activities. Further research is needed to fully elucidate the detailed mechanisms.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in the compound from enhances lipophilicity and may improve membrane permeability compared to the target compound’s thiophene substituent.

- Thiophene vs.

- Quinoline Substitutions: Alkyl groups (e.g., 1-ethyl, 6-methyl in ) may influence solubility and steric interactions compared to the target’s 1-methyl group.

Structural Analogues with Heterocyclic Variations

Compounds with modified cores but similar 1,2,4-oxadiazole or thiophene motifs are compared in Table 2.

Table 2: Comparison of Heterocyclic Variants

Key Observations :

- Core Flexibility: Replacement of quinolinone with pyrrolo[2,3-b]pyridine or quinazolinone retains bioactivity, suggesting the oxadiazole-thiophene motif is a critical pharmacophore.

- Thiazole vs. Oxadiazole : Thiazole-containing derivatives exhibit anti-tubercular activity, highlighting the importance of nitrogen-rich heterocycles in targeting microbial enzymes.

Biological Activity

1-Methyl-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that incorporates a quinoline structure along with a thiophene and an oxadiazole moiety. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

Where:

- Quinoline provides a basic aromatic framework.

- Oxadiazole is known for its antimicrobial and anticancer properties.

- Thiophene contributes to the compound's electronic properties and solubility.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety may enhance this activity due to its ability to interact with biological membranes and enzymes .

Anticancer Properties

The anticancer potential of similar compounds has been documented extensively. For instance, derivatives of quinoline and oxadiazole have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers in treated cells .

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Calcium Channel Modulation : Some derivatives affect calcium channel activity, which is crucial for muscle contraction and neurotransmitter release .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance:

- Antitubercular Activity : A study on oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .

- Anticancer Activity in Vivo : Research involving animal models has shown that certain derivatives can significantly reduce tumor growth compared to control groups .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Oxo-N-(4-(2-aminoethyl)thiazol-2-yl)-1,6-dihydropyridine | Dihydropyridine core with thiazole | Antimicrobial |

| 3-Methyl-N-(4-(phenyl)thiazol-5-yloxy)aniline | Thiazole derivative | Anticancer |

| 4-Methyl-N-(benzothiazolyl)carboxamide | Benzothiazole core | Antiviral |

This comparative analysis highlights the unique structural features of this compound that may contribute to its enhanced biological activities compared to other compounds lacking these features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.